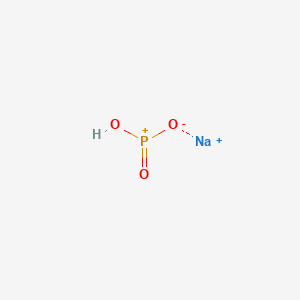

HNaO3P+

Monosodium phosphonate

CAS No.: 7758-80-7

Cat. No.: VC3754240

Molecular Formula: NaH2PO3

HNaO3P+

Molecular Weight: 102.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7758-80-7 |

|---|---|

| Molecular Formula | NaH2PO3 HNaO3P+ |

| Molecular Weight | 102.97 g/mol |

| IUPAC Name | sodium;phosphenic acid |

| Standard InChI | InChI=1S/Na.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1; |

| Standard InChI Key | AQMNWCRSESPIJM-UHFFFAOYSA-N |

| SMILES | O[P+](=O)[O-].[Na+] |

| Canonical SMILES | O[P+](=O)[O-].[Na+] |

Introduction

Chemical Structure and Properties

Monosodium phosphonate (NaH₂PO₃) is characterized by a direct phosphorus-carbon (P-C) bond, which fundamentally distinguishes it from phosphate compounds that contain phosphorus-oxygen-carbon (P-O-C) linkages. This structural difference confers unique chemical stability properties that make phosphonates particularly valuable in specific applications.

Key Physical and Chemical Characteristics

Monosodium phosphonate exists as the monosodium salt of phosphonic acid, with one hydrogen atom replaced by sodium. While limited specific data is available on monosodium phosphonate in isolation, the compound is part of a family of phosphonate salts that includes disodium phosphonate (Na₂HPO₃) and trisodium phosphonate (Na₃PO₃).

Comparison with Phosphate Compounds

The following table illustrates the fundamental differences between phosphonate and phosphate compounds:

| Property | Phosphonates (e.g., NaH₂PO₃) | Phosphates (e.g., NaH₂PO₄) |

|---|---|---|

| Chemical Bond | Direct P-C bond | P-O-C bond |

| Hydrolytic Stability | Higher resistance to hydrolysis | More susceptible to hydrolysis |

| Chemical Reactivity | Less reactive | More reactive as buffering agents |

| Biodegradability | Generally lower | Generally higher |

| Primary Applications | Scale inhibition, chelation | Buffering, fertilizers, food additives |

Synthesis and Production Methods

While the search results don't provide specific synthesis methods for monosodium phosphonate, phosphonate compounds are typically produced through several established chemical pathways.

Common Synthetic Approaches

Phosphonate compounds are generally synthesized through reactions involving phosphorus trichloride or phosphorous acid. For monosodium phosphonate specifically, synthesis likely involves controlled neutralization of phosphonic acid with sodium-containing compounds.

Applications and Uses

Monosodium phosphonate finds applications across various industries, primarily due to the stability of its P-C bond and unique chemical properties.

| Application Sector | Function | Mechanism |

|---|---|---|

| Water Treatment | Scale inhibition and corrosion control | Forms complexes with metal ions, preventing scale formation |

| Metal Processing | Corrosion inhibition | Creates protective films on metal surfaces |

| Textile Industry | Processing aid | Assists in dye fixation and fabric treatment |

| Oil and Gas | Oilfield scale control | Prevents mineral scale formation in extraction equipment |

Agricultural Applications

Phosphonate compounds have demonstrated efficacy in agricultural applications, particularly as:

-

Plant disease management agents

-

Nutrient supplements

-

Growth regulators

Comparison with Related Compounds

Monosodium Phosphate

It's important to distinguish monosodium phosphonate from monosodium phosphate (NaH₂PO₄), which is more extensively documented in scientific literature. Monosodium phosphate serves as:

-

A buffering agent in food and beverage applications

-

A leavening agent in baking

-

A pH regulator in various industrial processes

Monosodium phosphate is characterized by a pH of approximately 4.5 and high water solubility (87 g/100 ml at 25°C) . Its production typically involves the reaction of phosphoric acid with either sodium hydroxide or sodium carbonate .

Other Phosphorus Compounds

The following table compares various sodium phosphorus compounds mentioned in the search results:

| Compound | Chemical Formula | Primary Applications | Notable Properties |

|---|---|---|---|

| Monosodium phosphonate | NaH₂PO₃ | Scale inhibition, chelation | Contains P-C bond |

| Disodium phosphonate | Na₂HPO₃ | Similar to monosodium phosphonate with moderate basicity | Contains P-C bond |

| Monosodium phosphate | NaH₂PO₄ | Buffering, food applications, water treatment | Contains P-O-C bond, pH ~4.5 |

| Disodium phosphate | Na₂HPO₄ | Food additive, buffer, pharmaceutical applications | More alkaline than monosodium phosphate |

Research Findings and Comparative Studies

Stability and Reactivity

Phosphonate compounds generally demonstrate greater stability against hydrolysis compared to their phosphate counterparts, particularly under extreme pH conditions. This stability stems from the direct P-C bond found in phosphonates versus the P-O-C linkage in phosphates.

Future Research Directions

Knowledge Gaps and Research Opportunities

Current literature appears to have significant gaps regarding monosodium phosphonate specifically. Future research opportunities include:

-

Detailed characterization of monosodium phosphonate's physical and chemical properties

-

Development of optimized synthesis methods

-

Exploration of potential applications in water treatment, agriculture, and pharmaceuticals

-

Comparative studies between monosodium phosphonate and other phosphonate/phosphate compounds

-

Toxicological and environmental impact assessments

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume